N-(4-Methyl-piperazine-1-carbothioyl)-3-p-tolyl-acrylamide N-(4-Methyl-piperazine-1-carbothioyl)-3-p-tolyl-acrylamide
Brand Name: Vulcanchem
CAS No.: 1164549-07-8
VCID: VC0389750
InChI: InChI=1S/C16H21N3OS/c1-13-3-5-14(6-4-13)7-8-15(20)17-16(21)19-11-9-18(2)10-12-19/h3-8H,9-12H2,1-2H3,(H,17,20,21)/b8-7+
SMILES: CC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCN(CC2)C
Molecular Formula: C16H21N3OS
Molecular Weight: 303.4g/mol

N-(4-Methyl-piperazine-1-carbothioyl)-3-p-tolyl-acrylamide

CAS No.: 1164549-07-8

Main Products

VCID: VC0389750

Molecular Formula: C16H21N3OS

Molecular Weight: 303.4g/mol

N-(4-Methyl-piperazine-1-carbothioyl)-3-p-tolyl-acrylamide - 1164549-07-8

CAS No. 1164549-07-8
Product Name N-(4-Methyl-piperazine-1-carbothioyl)-3-p-tolyl-acrylamide
Molecular Formula C16H21N3OS
Molecular Weight 303.4g/mol
IUPAC Name (E)-3-(4-methylphenyl)-N-(4-methylpiperazine-1-carbothioyl)prop-2-enamide
Standard InChI InChI=1S/C16H21N3OS/c1-13-3-5-14(6-4-13)7-8-15(20)17-16(21)19-11-9-18(2)10-12-19/h3-8H,9-12H2,1-2H3,(H,17,20,21)/b8-7+
Standard InChIKey RSJZMNOQEJTTHS-BQYQJAHWSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCN(CC2)C
SMILES CC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCN(CC2)C
Canonical SMILES CC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCN(CC2)C
PubChem Compound 777810
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator